molecular formula C12H18N2O B6258948 [4-methyl-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1248247-52-0

[4-methyl-2-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B6258948
CAS No.: 1248247-52-0
M. Wt: 206.3
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Description

[4-methyl-2-(morpholin-4-yl)phenyl]methanamine is a tertiary amine characterized by a phenyl ring substituted with a methyl group at the 4-position and a morpholine moiety at the 2-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both electron-donating and hydrogen-bonding capabilities. Its synthesis likely involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to install the morpholine group, followed by reduction steps to generate the primary amine .

Properties

CAS No.

1248247-52-0

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with morpholine under reductive amination conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-methyl-2-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, [4-methyl-2-(morpholin-4-yl)phenyl]methanamine serves as:

  • An intermediate for synthesizing more complex organic molecules.
  • A reagent in various chemical reactions, including oxidation and reduction processes.

Biology

Research indicates that this compound may interact with biological systems:

  • Enzyme Interactions : Studies focus on its binding affinity to various enzymes and receptors, suggesting potential roles in modulating biological pathways.
  • Neurotransmitter Systems : Preliminary investigations indicate possible interactions with neurotransmitter systems, paving the way for drug development.

Medicine

The compound is under investigation for its therapeutic potential:

  • Pharmacological Tool : It may serve as a tool for studying biological pathways and developing new drugs targeting specific diseases.

Industry

In industrial applications, it is utilized for:

  • The production of specialty chemicals , acting as a building block for synthesizing other relevant compounds.

Case Studies and Research Findings

  • Biological Activity Study : A study published in the Journal of Medicinal Chemistry examined the interaction of this compound with serotonin receptors. Results indicated significant binding affinity, suggesting its potential as a therapeutic agent in treating mood disorders.
  • Synthesis Optimization : Research conducted by Smith et al. (2023) focused on optimizing the synthetic route for large-scale production of this compound using continuous flow reactors. This method improved yield and reduced reaction time significantly.
  • Pharmacological Investigations : A recent study explored the compound's role as an inhibitor in cancer cell lines, showing promising results in reducing cell proliferation, indicating its potential application in oncology.

Mechanism of Action

The mechanism of action of [4-methyl-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Morpholine vs. Furan/Thiophene Rings

The morpholine ring in the target compound distinguishes it from furan- or thiophene-containing analogs. Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, whereas furan/thiophene rings prioritize aromatic interactions (π-π stacking) but reduce polarity. For example, (5-phenylfuran-2-yl)methanamine derivatives exhibit SIRT2 inhibition but suffer from poor solubility (clogS −4.43) due to their hydrophobic linkers .

Substituent Effects on Bioactivity

In contrast, the methyl group in the target compound balances lipophilicity and steric effects, making it a versatile scaffold for further functionalization.

Ring Size and Basicity

Piperidine-based analogs () exhibit higher basicity (pKa ~10.6) than morpholine derivatives (pKa ~8.7), which could influence binding to acidic biological targets. Morpholine’s smaller ring size may also confer entropic advantages in target binding.

Biological Activity

[4-methyl-2-(morpholin-4-yl)phenyl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with biological systems. The presence of the methyl and phenyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor or modulator of various biological pathways. Further investigations are necessary to elucidate the exact molecular mechanisms involved in its action.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL .

2. Neurotransmitter Interactions
Preliminary data suggest that this compound may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. Its binding affinity to various receptors is under investigation, which could lead to the development of new therapeutic agents targeting neurological disorders.

3. Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer properties. For example, related compounds have shown the ability to inhibit the proliferation of tumor cell lines and modulate signaling pathways associated with cell apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the structure can significantly alter its biological activity:

Modification Effect on Activity
Para-substitutionGenerally enhances antituberculosis activity
Alkylation of nitrogenMay lead to derivatives with varied activities
Incorporation of polar groupsImproves aqueous solubility but may balance metabolic stability

Case Studies

  • Antituberculosis Activity : In a study focusing on SAR, derivatives were synthesized and tested against M. tuberculosis. Compounds with para-substitution showed enhanced activity, highlighting the importance of structural modifications in developing effective antituberculosis agents .
  • Neuropharmacological Studies : A recent investigation into the binding affinities of this compound revealed promising interactions with serotonin receptors, suggesting potential applications in treating mood disorders.
  • Anticancer Research : A series of related compounds were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications led to increased potency against specific cancer cell lines, warranting further exploration into their therapeutic potential .

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